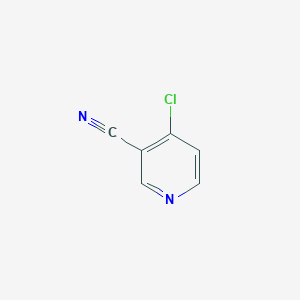

4-Chloro-3-cyanopyridine

Overview

Description

4-Chloro-3-cyanopyridine, also known as this compound, is a useful research compound. Its molecular formula is C6H3ClN2 and its molecular weight is 138.55 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

4-Chloro-3-cyanopyridine is a chemical compound that is often used in the field of organic synthesis It’s known to be involved in various chemical reactions, particularly in the formation of more complex organic structures .

Mode of Action

The mode of action of this compound involves its interaction with organometallic reagents, such as organomagnesiums and organolithiums . These reagents can react with this compound, leading to the formation of substituted and functionalized structures . For instance, LITMP in DEE attacks at −75°C exclusively the kinetically more acidic 2-position of 4-chloro-3-fluoropyridine .

Biochemical Pathways

It’s known that the compound plays a role in the synthesis of pyrazolo[3,4-b]pyridines . These compounds have been synthesized as potentially biologically active materials, showing promise as inhibitors of xanthine oxidases .

Pharmacokinetics

It’s known that the compound has a molecular weight of 13855 , which could influence its bioavailability and pharmacokinetic behavior.

Result of Action

The result of this compound’s action is the formation of more complex organic structures . For example, it can contribute to the synthesis of pyrazolo[3,4-b]pyridines . These compounds have potential biological activity and have shown promise as inhibitors of xanthine oxidases .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the temperature can affect the reaction of this compound with other compounds . Additionally, the presence of certain reagents, such as organomagnesiums and organolithiums, is necessary for the compound to undergo certain reactions .

Biochemical Analysis

Biochemical Properties

4-Chloro-3-cyanopyridine interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to be a substrate for nitrile-converting enzymes in certain fungi . These enzymes can convert nitriles to corresponding acids or amides, demonstrating the compound’s role in biochemical reactions .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with nitrile-converting enzymes. These enzymes can bind to the compound and catalyze its conversion to other compounds, such as acids or amides . This process may involve enzyme inhibition or activation and changes in gene expression.

Temporal Effects in Laboratory Settings

Current studies mainly focus on its conversion to other compounds via enzymatic reactions .

Metabolic Pathways

This compound is involved in metabolic pathways related to the conversion of nitriles to acids or amides . This process involves interactions with enzymes and cofactors, and may affect metabolic flux or metabolite levels.

Biological Activity

4-Chloro-3-cyanopyridine is a pyridine derivative that has garnered attention due to its potential biological activities. This compound is primarily utilized in organic synthesis and has been implicated in various pharmacological applications, particularly in cancer research. This article explores the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C6H4ClN3

- Molecular Weight : 138.55 g/mol

This compound acts through several biochemical pathways:

- Interaction with Enzymes : It serves as a substrate for nitrile-converting enzymes found in certain fungi, facilitating its conversion into other biologically active compounds.

- Cytotoxicity : Recent studies have shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, suggesting a potential role in cancer therapy .

Cytotoxicity Studies

A series of studies have evaluated the cytotoxic effects of this compound derivatives against different cancer cell lines. The results are summarized in Table 1.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 4c | HepG2 | 8.02 ± 0.38 | |

| 4d | HepG2 | 6.95 ± 0.34 | |

| 5e | MDA-MB-231 | <5 (twice that of 5-FU) | |

| 5c | PC-3 | ~5 (near half of 5-FU) |

Key Findings :

- Compounds 4c and 4d demonstrated potent cytotoxicity against the HepG2 cell line, outperforming the standard drug 5-fluorouracil (5-FU) in some cases .

- Compound 5e , a derivative, showed superior activity against MDA-MB-231 and PC-3 cell lines compared to established chemotherapeutics .

Mechanistic Insights

The cytotoxic effects observed can be attributed to several mechanisms:

- Induction of Apoptosis : Studies using Annexin V-FITC assays indicated that certain derivatives significantly increased early and late apoptotic cells .

- Inhibition of Survivin Expression : Western blot analyses revealed that some compounds reduced survivin levels, a protein that inhibits apoptosis, thereby promoting cell death in cancer cells .

Case Studies

- Cytotoxicity Against HepG2 Cells :

- Antimicrobial Activity :

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:

- The compound's interactions with biological systems suggest it may undergo metabolic transformations that enhance or mitigate its activity.

- Toxicological assessments indicate low toxicity profiles for certain derivatives when tested on normal cell lines, emphasizing their potential as safer therapeutic agents .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 4-chloro-3-cyanopyridine derivatives as anticancer agents. A series of novel 3-cyanopyridine derivatives, including those derived from this compound, were synthesized and evaluated for their cytotoxicity against various human cancer cell lines, such as prostate carcinoma (PC-3), breast cancer (MDA-MB-231), and hepatocellular carcinoma (HepG2) .

Key Findings:

- Cytotoxicity: Some derivatives exhibited moderate to significant cytotoxicity with IC50 values comparable to standard chemotherapeutic agents like 5-fluorouracil (5-FU). For instance, a chloro derivative showed promising activity with IC50 values around 53 µM against PC-3 cells .

- Mechanism of Action: The compounds were found to induce apoptosis and cell cycle arrest at the G2/M phase, suggesting their potential as survivin inhibitors. This mechanism is particularly relevant since survivin is often overexpressed in cancer cells, contributing to their resistance to treatment .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicated that modifications at the 4-position of the pyridine ring could enhance cytotoxic activity. The presence of halogen substituents was particularly beneficial for improving lipophilicity and binding affinity to target proteins involved in cancer cell survival .

Organic Synthesis

This compound serves as a crucial intermediate in organic synthesis, particularly in the formation of more complex molecules. Its reactivity with organometallic reagents allows for the construction of diverse chemical architectures .

Applications in Synthesis:

- Formation of Pyrazolo[3,4-b]pyridines: The compound has been utilized in synthesizing pyrazolo derivatives through cyclization reactions, showcasing its utility in creating nitrogen-rich heterocycles .

- Nitrile-Converting Reactions: It acts as a substrate for nitrile-converting enzymes, facilitating the conversion into acids or amides, which are valuable in various chemical processes .

Enzyme Interactions

This compound interacts with several enzymes and proteins, making it a subject of interest in biochemical research. Its role as a substrate for nitrile-converting enzymes has implications for metabolic pathways involving nitriles .

Biochemical Properties:

- The compound's ability to modulate enzyme activity can be leveraged in biochemical assays and drug development processes aimed at targeting specific metabolic pathways .

Case Study on Anticancer Activity

A study conducted on a series of 3-cyanopyridine derivatives demonstrated that compounds derived from this compound not only exhibited significant cytotoxic effects but also induced apoptosis through survivin degradation pathways. The study utilized various assays including Annexin V-FITC to measure apoptotic activity and Western blotting to assess survivin expression levels .

Table: Summary of Cytotoxic Activities

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 5-FU | PC-3 | Reference | Standard Chemotherapy |

| 5c | PC-3 | ~26 | Apoptosis induction |

| 5e | MDA-MB-231 | ~15 | Cell cycle arrest |

| 5d | HepG2 | ~66 | Survivin inhibition |

Properties

IUPAC Name |

4-chloropyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2/c7-6-1-2-9-4-5(6)3-8/h1-2,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBKPXDUZFDINDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90539930 | |

| Record name | 4-Chloropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90539930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89284-61-7 | |

| Record name | 4-Chloropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90539930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-nicotinonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.